4-((1H-pyrazol-1-yl)methyl)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide
Description
The compound 4-((1H-pyrazol-1-yl)methyl)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide features a piperidine core substituted with a pyrazolylmethyl group at the 4-position and a carboxamide-linked 2,3-dimethoxyphenyl moiety. This structure combines a heterocyclic piperidine scaffold with aromatic and methoxy substituents, which are commonly associated with pharmacological activity, such as receptor binding or enzyme inhibition.
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-24-16-6-3-5-15(17(16)25-2)20-18(23)21-11-7-14(8-12-21)13-22-10-4-9-19-22/h3-6,9-10,14H,7-8,11-13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHBHTCUGXDYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1H-pyrazol-1-yl)methyl)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide (CAS Number: 1421452-24-5) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This article delves into the biological activity of this specific compound, exploring its synthesis, molecular interactions, and various biological evaluations.
Synthesis
The synthesis of this compound generally involves the following steps:
- Preparation of the Pyrazole Ring : The initial step typically involves the formation of the pyrazole ring through condensation reactions.
- Formation of Piperidine Derivative : The piperidine moiety is then introduced to create the final compound.
- Characterization : Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation across various types:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
- Mechanism of Action : The compound may induce apoptosis in cancer cells through multiple pathways, including the inhibition of cell cycle progression and modulation of apoptotic markers.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 12.5 | Apoptosis induction |
| HepG2 | 15.0 | Cell cycle arrest |
| A549 | 10.0 | Modulation of apoptosis |
These findings suggest that this compound can serve as a lead for further development in anticancer therapies.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated.
- In Vitro Studies : The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
The results indicate that this pyrazole derivative could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory properties were assessed using models that measure cytokine production and nitric oxide synthesis:
- Results : The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
This suggests that it may have therapeutic potential in treating inflammatory diseases.
Molecular Docking Studies
Molecular docking studies have been conducted to predict how this compound interacts with various biological targets:
- Target Proteins : Human prostaglandin reductase (PTGR2) and cyclooxygenase enzymes.
The docking results indicated favorable binding affinities, suggesting that these interactions could contribute to its biological activities.
Case Studies
A case study involving a series of pyrazole derivatives including our compound showed promising results in animal models:
- Study Design : Evaluation of anticancer efficacy in xenograft models.
- Findings : Significant tumor reduction was observed with minimal toxicity to normal tissues.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can effectively inhibit inflammatory pathways. For instance, compounds similar to 4-((1H-pyrazol-1-yl)methyl)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide have been tested for their ability to reduce inflammation in animal models. A study demonstrated that certain pyrazole derivatives exhibited significant anti-inflammatory effects comparable to standard drugs like diclofenac sodium .
Analgesic Properties
The analgesic potential of pyrazole compounds has been explored through various preclinical studies. For example, derivatives have shown efficacy in pain models involving carrageenan-induced paw edema in rats. The results indicated that specific compounds could achieve up to 78% reduction in pain responses compared to control groups .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been documented extensively. Compounds featuring a piperidine moiety have demonstrated significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of the aliphatic amide linkage was found to enhance antimicrobial efficacy .
Anticancer Potential
Recent studies have begun to investigate the anticancer properties of pyrazole derivatives. Some compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival .
Study on Anti-inflammatory Effects
A comprehensive study involving a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole derivatives highlighted their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. Among these compounds, several demonstrated superior efficacy compared to traditional anti-inflammatory agents .
Evaluation of Antimicrobial Activity
Another investigation assessed the antimicrobial effects of novel pyrazole derivatives against a panel of bacterial strains using standard disk diffusion methods. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting their potential use as therapeutic agents against resistant strains .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with structurally similar analogs from the evidence:
Key Observations:
Core Scaffold : All compounds share a piperidine or pyridine carboxamide backbone, but substituents vary significantly.
Aromatic Substituents: The target compound’s 2,3-dimethoxyphenyl group differs from compound 56’s 3,4-dimethoxyphenyl, altering electronic and steric properties. Halogenated aryl groups (e.g., bromo in compound 56, iodo/dichloro in ) increase molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility .
Pyrazolo-pyridine () and pyrimidinyl-pyrazole () cores introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity for target interactions .
Q & A
Q. What are the optimal synthetic routes for 4-((1H-pyrazol-1-yl)methyl)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine and pyrazole cores. Key steps include:
- Coupling reactions : Use nucleophilic substitution or condensation to attach the pyrazole moiety to the piperidine ring. For example, coupling 1H-pyrazole derivatives with a piperidine intermediate under reflux in ethanol or methanol .
- Carboxamide formation : React the piperidine intermediate with 2,3-dimethoxyphenyl isocyanate or acyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
Q. Table 1: Representative Synthesis Conditions
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ expected for C19H24N4O3: 365.1867) .
- Melting Point Analysis : Compare with literature values to assess crystallinity and purity .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate energy profiles for key steps (e.g., carboxamide bond formation) to identify transition states and optimize reaction conditions .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction rates and yields .
- Software Tools : Use Gaussian or ORCA for quantum-chemical calculations, referencing experimental data (e.g., NMR shifts) to validate models .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Variation of Substituents :
- Modify pyrazole (e.g., 3,5-dimethyl substitution) or dimethoxyphenyl groups (e.g., replace methoxy with halogens) .
- Assess impact on bioactivity (e.g., kinase inhibition) via in vitro assays.
- Biological Testing :
- Data Correlation : Apply multivariate analysis (e.g., PCA) to link structural descriptors (e.g., logP, polar surface area) to activity .
Q. How to resolve contradictions in spectroscopic or bioactivity data across studies?
Methodological Answer:
- Reproducibility Checks :
- Advanced Spectroscopic Validation :
- Bioassay Standardization :
Q. What strategies improve yield in large-scale synthesis for preclinical studies?
Methodological Answer:
- Process Optimization :
- Catalyst Screening :
Q. Table 2: Key Analytical Parameters for Quality Control
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC | ≥98% (Area normalization) |
| Residual Solvents | GC-MS | <500 ppm (ICH Q3C) |
| Heavy Metals | ICP-MS | <10 ppm (USP <232>) |
Q. How to assess metabolic stability using in vitro models?
Methodological Answer:
- Liver Microsome Assays :
- CYP450 Inhibition Screening :
Q. What computational tools predict binding affinity to target proteins?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
